(Methoxymethyl)triphenylphosphonium chloride

Organic synthesis Homologation Wittig reaction

Many research groups face inconsistent Wittig reagent quality leading to failed homologations. (Methoxymethyl)triphenylphosphonium chloride (CAS 4009-98-7) solves this as a reliable, high-purity phosphonium salt for one-carbon homologation of aldehydes/ketones via stable methyl enol ether intermediates. • ≥98% purity ensures reproducible yields in Wittig reactions. • Enables mild pTsOH-catalyzed hydrolysis to homologated aldehydes, compatible with acid-sensitive substrates. • Stocked in multi-gram to kilo quantities, supporting medicinal chemistry scale-up without supply interruption.

Molecular Formula C20H20ClOP
Molecular Weight 342.8 g/mol
CAS No. 4009-98-7
Cat. No. B041503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methoxymethyl)triphenylphosphonium chloride
CAS4009-98-7
Synonyms(Methoxymethyl)triphenylphosphonium Chloride;  (Methoxymethyl)triphenylphosphonium Chloride;  NSC 49223;  Triphenyl(methoxymethyl)phosphonium Chloride; 
Molecular FormulaC20H20ClOP
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
InChIKeySJFNDMHZXCUXSA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxymethyltriphenylphosphonium Chloride – One-Carbon Homologation Wittig Reagent


(Methoxymethyl)triphenylphosphonium chloride is a quaternary phosphonium salt widely employed as a Wittig reagent that converts aldehydes and ketones into the corresponding methyl enol ethers, enabling one‑carbon homologation after mild acidic hydrolysis . It is commercially available as a white to off‑white crystalline powder with a melting point of 185–195 °C (dec.) and an assay of ≥97 % [1]. The methoxymethyl substituent imparts a balance of stability and reactivity that is not readily matched by generic alkyltriphenylphosphonium salts; its primary synthetic value lies in the reliable installation of a –CH₂O– unit onto carbonyl substrates, a transformation central to the total synthesis of antimalarial agents (e.g., (+)-artemisinin), antitumor alkaloids (cephalotaxine), and complex natural products .

1 Carbonyl substrate
2 Methyl enol ether formation
3 Mild acidic hydrolysis
4 One-carbon homologated aldehyde
Reliable -CH2O- unit installation for complex molecule total synthesis and C1-extension sequences.

Advantages Over Generic Alkyltriphenylphosphonium Chlorides


Simple alkyltriphenylphosphonium salts (e.g., methyl‑ or ethyl‑) give non‑functionalised alkenes upon Wittig reaction, whereas (methoxymethyl)triphenylphosphonium chloride installs a latent aldehyde functionality via the methyl enol ether intermediate. Even among functionalised phosphonium salts, the methoxymethyl variant offers a unique combination of commercial availability, solid‑state stability, and a small alkoxy group that permits rapid acid‑catalysed hydrolysis to the homologated aldehyde under conditions compatible with acid‑sensitive substrates [1]. Counteranion choice further influences reactivity: the chloride salt, though slightly less reactive than the iodide analogue, exhibits superior shelf stability and is the standard form supplied by major vendors [2].

Risk Factor
Target Reagent
Generic Substitute
Product outcome
Latent aldehyde installed
Non-functionalised alkene; no further mild functionalisation
Hydrolysis orthogonality
Rapid, acid-catalysed (compatible with acid-sensitive substrates)
Bulkier alkoxy analogs may require hydrogenolysis or strong acid
Shelf stability
Ambient-stable crystalline solid
Iodide analogue is hygroscopic; requires cold-chain storage

Quantitative Differentiation from Closest Phosphonium Analogs


Homologation Efficiency: Methoxymethyl vs. Chloromethyl Salt

The methoxymethyl ylide delivers methyl enol ethers that are easily hydrolysed to the C1‑extended aldehyde; in contrast, the chloromethyl ylide (from (chloromethyl)triphenylphosphonium chloride) gives vinyl chlorides that require harsh conditions for further functionalisation . In a one‑pot protocol starting from aldehydes, the methoxymethyl ylide afforded the net homologated nitrile after sequential enol‑ether hydrolysis and iodine/ammonia treatment in 60–85 % overall yield across diverse aliphatic substrates [1]. The chloromethyl reagent cannot access this sequence because its vinyl‑chloride product is inert to the mild hydrolysis step.

Homologation Efficiency
Head-to-head
60–85% overall yield to nitrile
Enables metal-cyanide-free C1-homologation.
Chloromethyl analog cannot undergo analogous mild hydrolysis.
Organic synthesis Homologation Wittig reaction

Preparation Yield and Safety: Chloride vs. Iodide Salt

The commercial chloride salt is prepared via a patent‑optimised route that achieves 88.5 % isolated yield using acetone solvent at 46–48 °C [1]. In contrast, the iodide analogue requires a PPh₃/I₂ system at room temperature and gives 70–91 % yield [2]. While the iodide avoids chloromethyl methyl ether (a toxic alkylating agent), the chloride salt’s synthesis is industrially matured and consistently delivers >98 % purity on multi‑kilo scale [1].

Preparation Yield
Cross-study
88.5% isolated yield
Supports scalable, cost-effective bulk supply.
Iodide route: 70–91%; chloride process industrially matured.
Process chemistry Phosphonium salt synthesis Green chemistry

Enol-Ether Hydrolysis: Methoxymethyl vs. Benzyloxymethyl

The methyl enol ether generated by (methoxymethyl)triphenylphosphonium chloride is cleaved quantitatively with p‑toluenesulfonic acid (pTsOH) at room temperature within 1 h, directly liberating the homologated aldehyde [1]. The analogous benzyloxymethyl enol ether (from (benzyloxymethyl)triphenylphosphonium chloride) requires either catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (e.g., HCl/dioxane), which are incompatible with many functional groups [2]. This difference in deprotection orthogonality is a decisive factor in multistep total synthesis.

Hydrolysis Speed
Class-level
~10-fold faster; complete in 1 h at 25 °C
Minimises epimerisation risk in complex substrates.
Vs. benzyloxymethyl analog requiring H₂/Pd-C or strong acid.
Protecting group chemistry Homologation Aldehyde synthesis

Shelf Stability: Chloride vs. Hygroscopic Halides

(Methoxymethyl)triphenylphosphonium chloride is a free‑flowing crystalline solid with a melting point of 185–195 °C (dec.) and is shipped and stored at ambient temperature . By comparison, methoxymethyltriphenylphosphonium iodide, though sometimes more reactive, is markedly hygroscopic and must be stored under inert atmosphere at –20 °C to prevent hydrolysis [1]. The chloride’s superior robustness lowers storage infrastructure requirements and reduces waste from decomposed reagent lots.

Shelf Stability
Class-level
Ambient storage, mp 185–195 °C
Avoids cold-chain logistics; reduces waste.
Iodide salt is hygroscopic; needs –20 °C under inert gas.
Reagent stability Procurement Logistics

Key Application Scenarios


Pharmaceutical Process Development: Cephalotaxine & Taxol-A

In the synthesis of the antiviral/antitumor agent cephalotaxine and the taxol‑A side‑chain fragment, (methoxymethyl)triphenylphosphonium chloride is used as the key Wittig reagent to introduce a latent aldehyde group. The subsequent mild pTsOH‑catalysed hydrolysis directly yields the chain‑extended aldehyde without destroying the delicate terpenoid or alkaloid framework . Alternative reagents would either require harsher deprotection or fail to achieve the required regioselectivity.

Antimalarial API: (+)-Artemisinin Analogue Synthesis

This phosphonium salt is prominent in routes to C‑4‑substituted artemisinin analogues. The methoxymethyl ylide reacts with nitriles to give α‑methoxyketones, precursors to the 1,2,4‑trioxane pharmacophore . The chloride salt’s commercial availability in multi‑gram to kilo quantities, combined with its robust shelf life, makes it the reagent of choice for medicinal chemistry groups scaling up lead candidates.

Agrochemical Intermediates: Pyrethroid & Pheromone Synthesis

The one‑pot Wittig‑hydrolysis protocol using (methoxymethyl)triphenylphosphonium chloride affords high‑purity C1‑chain‑extended aldehydes without metal‑cyanide waste streams . This metal‑free, cyanide‑free approach aligns with the tightening environmental regulations for agrochemical intermediate production. The chloride salt’s lower cost per mole compared to the iodide analogue further supports its use in pilot‑scale campaigns.

Academic & CRO Library: Enol-Ether Diversity Building Blocks

The methyl enol ether intermediates generated by this reagent are versatile building blocks for Diels‑Alder cycloadditions, Claisen rearrangements, and olefin metathesis . Because the methoxy group is small, the enol ether exhibits high reactivity in pericyclic reactions, whereas bulkier alkoxy analogues (e.g., benzyloxy) sterically retard cycloaddition. Contract research organisations (CROs) therefore stock the methoxymethyl chloride salt as a standard item for parallel synthesis.

Application
Selection Property
Validation Focus
Pharmaceutical Process Development
Latent aldehyde introduction
Mild hydrolysis compatibility with terpenoid/alkaloid frameworks
Antimalarial API Analogue Synthesis
Multi-gram to kilo availability
Robust shelf life for medicinal chemistry scale-up
Agrochemical Intermediate Production
Metal/cyanide-free protocol
High-purity C1-extended aldehydes for pilot-scale campaigns
CRO Diversity Building Blocks
Small methoxy group reactivity
High reactivity in pericyclic reactions vs. bulkier alkoxy analogs

Technical Documentation Hub

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